6-bromo-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate . This intermediate undergoes further reactions to introduce the triazole and fluorobenzyl groups, followed by the formation of the carboxamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biological probe to investigate cellular processes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Indole Derivatives: These compounds have a different core structure but can exhibit similar biological activities.
Uniqueness
6-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the specific combination of functional groups, which can confer distinct biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H11BrFN7O |
---|---|
Molecular Weight |
416.21 g/mol |
IUPAC Name |
6-bromo-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H11BrFN7O/c17-11-6-19-14-5-13(22-25(14)8-11)15(26)21-16-20-9-24(23-16)7-10-1-3-12(18)4-2-10/h1-6,8-9H,7H2,(H,21,23,26) |
InChI Key |
JQOSXKOWBDVIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)NC(=O)C3=NN4C=C(C=NC4=C3)Br)F |
Origin of Product |
United States |
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